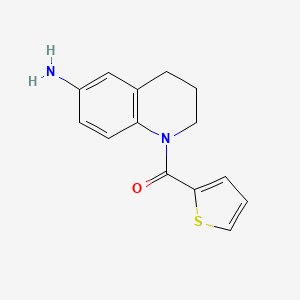

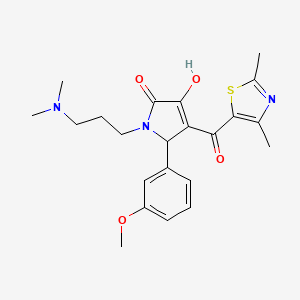

1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the tetrahydroquinoline ring could be formed through a Povarov reaction or similar process. The thienylcarbonyl group could be introduced through a Friedel-Crafts acylation using a suitable thienylcarbonyl chloride . The amine group could be introduced through a reduction of a nitro group or an amide .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The tetrahydroquinoline ring would likely contribute to the rigidity of the molecule, while the amine and carbonyl groups could participate in hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amine group could be acylated or alkylated. The carbonyl group could undergo reactions typical of ketones, such as nucleophilic addition. The compound could also undergo electrophilic aromatic substitution reactions on the thienyl or quinoline rings .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine and its derivatives are integral in the synthesis of various biologically active compounds. The molecule is a variant of tetrahydroisoquinolines (THIQs), which are prominent in natural alkaloids and are known for their diverse biological activities. THIQs are utilized as crucial intermediates in pharmaceutical drug development and the creation of drug candidates. Studies have shown innovative methodologies involving asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes to synthesize optically active THIQs. These methods aim to overcome limitations such as limited substrate scope and the need for stoichiometric amounts of chiral auxiliary in conventional synthesis methods (Iimuro et al., 2013).

Furthermore, THIQs have been synthesized through innovative methods like aryne intermediates, which present an efficient pathway for creating these compounds. These approaches allow the incorporation of various functional groups, such as aryl and heteroaryl, offering a broad application scope in chemical synthesis (Snieckus & Gomes, 2016).

Pharmaceutical and Biological Implications

The structural framework of this compound is pivotal in the domain of pharmaceuticals, particularly in the development of drugs with cardiovascular benefits. For instance, specific derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their bradycardic activities, showcasing the essential role of the tetrahydroisoquinoline skeleton in the manifestation of potent in vitro activity (Kakefuda et al., 2003).

Moreover, these compounds are being investigated for their potential neuroprotective effects, given their structural similarity to neurotoxins like MPTP. Some studies have assessed the neurological effects of THIQ derivatives using in vitro models, shedding light on their potential role in treating neurodegenerative diseases (Aro et al., 2022).

Mécanisme D'action

Target of Action

The primary target of 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is the Kinesin-like protein KIF11 . KIF11, also known as Eg5, is a motor protein that plays a crucial role in mitotic spindle formation, which is essential for cell division .

Mode of Action

It is suggested that it interacts with its target, kif11, and potentially inhibits its function . This could lead to disruption of the mitotic spindle formation, thereby halting cell division.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on KIF11. By disrupting the function of KIF11, it may interfere with mitotic spindle formation, leading to cell cycle arrest and potentially cell death .

Propriétés

IUPAC Name |

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-11-5-6-12-10(9-11)3-1-7-16(12)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMYGKBPDPDMOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide](/img/structure/B2368513.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2368514.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2368521.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2368522.png)

![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)

![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)

![2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2368529.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2368533.png)